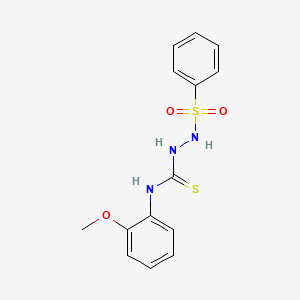
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide, also known as MPTSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTSC is a hydrazine derivative that is synthesized through a simple and efficient method. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is not fully understood. However, studies have shown that N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide inhibits the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is its potent anticancer activity against various cancer cell lines. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is also easy to synthesize and yields high purity N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide. However, one of the limitations of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is its limited solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the use of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide in scientific research. One potential direction is the development of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide-based drug delivery systems for the targeted delivery of anticancer drugs. Another potential direction is the investigation of the potential use of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is a promising compound with significant potential applications in various fields, particularly in cancer research. The synthesis method of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is simple and efficient, and the compound has potent anticancer activity against various cancer cell lines. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide also has various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Despite its limitations, N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has several advantages, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is synthesized through the reaction of 2-methoxybenzohydrazide with phenylsulfonyl chloride in the presence of a base. The reaction results in the formation of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide as a yellow crystalline solid. The synthesis method is simple, efficient, and yields high purity N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has been found to have various applications in scientific research. One of the most significant applications of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is in the field of cancer research. Studies have shown that N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Propriétés
IUPAC Name |
1-(benzenesulfonamido)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-20-13-10-6-5-9-12(13)15-14(21)16-17-22(18,19)11-7-3-2-4-8-11/h2-10,17H,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUZKPVIOICBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B6004821.png)
![1-cyclohexyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6004831.png)
![2-[4-(2-anilino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6004832.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6004833.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B6004837.png)
![N-(1-butyl-1H-tetrazol-5-yl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B6004844.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6004850.png)
![N-[4-(diethylamino)phenyl]-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B6004860.png)
![1-{2-[(diethylamino)methyl]-5-hydroxy-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B6004865.png)
![(2-ethoxy-4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B6004871.png)
![6-{[(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6004884.png)
![1-(2,3-difluorobenzyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004899.png)
![methyl 3-butyryl-6,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-3-cyclohexene-1-carboxylate](/img/structure/B6004903.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6004906.png)